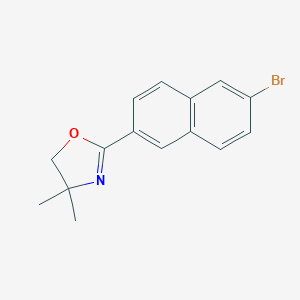

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-bromonaphthalen-2-yl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-15(2)9-18-14(17-15)12-4-3-11-8-13(16)6-5-10(11)7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWZUWOFIXEBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Naphthyl-oxazoline scaffolds are of significant interest in modern chemistry, serving as crucial intermediates in the development of novel pharmaceuticals and as high-value chiral ligands in asymmetric catalysis.[1][2] This document moves beyond a simple recitation of steps to offer a causal analysis of experimental choices, mechanistic insights, and a self-validating protocol grounded in established chemical principles. We present a two-step approach commencing with the conversion of 6-bromo-2-naphthoic acid to its corresponding acyl chloride, followed by condensation with 2-amino-2-methyl-1-propanol and subsequent dehydrative cyclization. This guide is designed to equip researchers with the foundational knowledge and practical methodology required to successfully synthesize and characterize the target compound.

Introduction: The Significance of the Naphthyl-Oxazoline Scaffold

The fusion of a naphthalene core with an oxazoline ring creates a class of compounds with unique steric and electronic properties. The naphthalene moiety provides a rigid, aromatic backbone, while the oxazoline ring, particularly when chiral, introduces a powerful coordinating element.[1] This combination has made naphthyl-oxazolines indispensable in asymmetric synthesis, where they act as ligands for metal catalysts, effectively influencing the stereochemical outcome of a wide range of chemical transformations.[3] Furthermore, the inherent bioactivity of heterocyclic systems makes these scaffolds promising candidates in drug discovery programs. The specific target of this guide, featuring a bromine atom on the naphthalene ring, offers a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the construction of a diverse library of complex molecules.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 2-substituted oxazolines is a well-established transformation in organic chemistry.[4] The most common and reliable approach involves the condensation of a carboxylic acid or its activated derivative with a 2-amino alcohol, followed by cyclization.[3]

Our chosen strategy for synthesizing this compound involves two key transformations:

-

Amide Formation: Reaction of 6-bromo-2-naphthoic acid with 2-amino-2-methyl-1-propanol to form the intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-6-bromo-2-naphthamide.

-

Dehydrative Cyclization: Intramolecular cyclization of the amide intermediate to yield the final oxazoline product.

To maximize reactivity and ensure high conversion, the carboxylic acid is first activated in situ by converting it to an acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is significantly more electrophilic than the parent carboxylic acid, readily reacting with the amine functionality of 2-amino-2-methyl-1-propanol. The subsequent cyclization is also promoted by thionyl chloride, which facilitates the dehydration of the intermediate hydroxy amide.

Reaction Mechanism

The mechanism proceeds through several distinct stages, as illustrated in the diagram below. The initial step is the activation of the carboxylic acid. This is followed by nucleophilic attack from the amino alcohol to form a stable amide intermediate. The final ring-closing step is an intramolecular nucleophilic attack of the hydroxyl group onto the activated amide carbonyl, followed by dehydration.

Caption: Figure 1: Reaction Mechanism for Oxazoline Formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with defined steps for reaction, work-up, purification, and characterization.

Safety Precaution: Thionyl chloride (SOCl₂) is toxic, corrosive, and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware must be thoroughly dried before use.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| 6-Bromo-2-naphthoic acid | 251.08 | 5.02 g | 20.0 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 3.5 mL (4.76 g) | 40.0 | 2.0 |

| 2-Amino-2-methyl-1-propanol | 89.14 | 2.14 g | 24.0 | 1.2 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

| Triethylamine (TEA) | 101.19 | 4.2 mL (3.04 g) | 30.0 | 1.5 |

| Saturated aq. NaHCO₃ | - | ~50 mL | - | - |

| Brine | - | ~30 mL | - | - |

| Anhydrous MgSO₄ | - | ~5 g | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

| Hexanes/Ethyl Acetate | - | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup & Acyl Chloride Formation:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 6-bromo-2-naphthoic acid (5.02 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL).

-

Stir the suspension and slowly add thionyl chloride (3.5 mL, 40.0 mmol) dropwise at room temperature.

-

Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 2 hours. The reaction mixture should become a clear, homogeneous solution, indicating the formation of the acyl chloride.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Amidation and Cyclization:

-

In a separate beaker, dissolve 2-amino-2-methyl-1-propanol (2.14 g, 24.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in 20 mL of anhydrous DCM.

-

Add this solution dropwise to the cold acyl chloride solution over 20-30 minutes, maintaining the temperature at 0 °C. A precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

-

Heat the mixture to reflux again and maintain for 3-4 hours to drive the cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine all organic layers and wash with brine (30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 95:5 to 80:20) to isolate the pure product.

-

Combine the fractions containing the product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a white or off-white solid.

-

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected data includes:

-

Yield: Typically 65-80%.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the naphthyl protons (in the aromatic region δ ~7.5-8.5 ppm), the oxazoline CH₂ protons (δ ~4.2 ppm), and the two methyl groups (δ ~1.4 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with peaks corresponding to [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.

Experimental Workflow Visualization

The entire process, from initial setup to final characterization, can be summarized in the following workflow diagram.

Caption: Figure 2: Overall Experimental Workflow.

Conclusion

The synthetic route detailed in this guide represents a reliable and scalable method for the preparation of this compound. By activating the precursor carboxylic acid with thionyl chloride, the subsequent amidation and cyclization proceed efficiently to afford the target oxazoline in good yield. The provided step-by-step protocol, coupled with mechanistic insights and workflow visualizations, serves as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the effective production of this valuable chemical building block.

References

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022-12-19). MDPI. Available at: [Link]

-

OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA portal. Available at: [Link]

-

Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. (2024-04-05). New Journal of Chemistry (RSC Publishing). DOI:10.1039/D4NJ00995A. Available at: [Link]

-

Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. (2025-08-09). ResearchGate. Available at: [Link]

-

Oxazoline. Wikipedia. Available at: [Link]

- US12240822B2 - Naphthalene isoxazoline compound and application thereof. Google Patents.

-

2-METHOXY-6-NAPHTHOL. Organic Syntheses Procedure. Available at: [Link]

-

General and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

- WO2010015211A1 - Synthesis of oxazoline compounds. Google Patents.

-

OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. (2014-11-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE. Organic Syntheses Procedure. Available at: [Link]

-

The Synthesis of Oxazole-containing Natural Products. (2006-01-05). CORE. Available at: [Link]

- WO2014069674A1 - 6-bromo-2-naphthoic acid production method. Google Patents.

-

Synthesis of 6-Bromo-2-naphthol. PrepChem.com. Available at: [Link]

-

6-bromo-2-naphthol. Organic Syntheses Procedure. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Antimicrobial Studies on New Substituted 1,3,4-Oxadiazole Derivatives Bearing 6-Bromonaphthalene Moiety. Semantic Scholar. Available at: [Link]

-

A Practical Synthesis of 1,3-Oxazole. (2021-04-06). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-Bromo-2-Naphthol: A Foundational Precursor for Drug Discovery and Materials Science

Abstract

6-Bromo-2-naphthol is a pivotal intermediate in the landscape of organic synthesis, serving as a cornerstone for the development of pharmaceuticals, advanced liquid crystal materials, and specialized dyes.[1][2] Its utility stems from the strategic placement of the hydroxyl and bromo functionalities on the naphthalene core, which allows for versatile subsequent chemical transformations. This guide provides an in-depth examination of the most reliable and widely practiced method for its preparation: the electrophilic bromination of 2-naphthol followed by selective reductive dehalogenation. We will dissect the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers and process chemists who require a robust and reproducible methodology for accessing high-purity 6-bromo-2-naphthol.

Introduction: Strategic Importance of 6-Bromo-2-Naphthol

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a bromine atom at the 6-position of 2-naphthol (also known as β-naphthol) creates a highly valuable precursor. The hydroxyl group provides a nucleophilic handle for etherification and esterification reactions, while the bromine atom is primed for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

This unique combination makes 6-bromo-2-naphthol an essential building block for compounds such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen and its derivatives.[3] Furthermore, its rigid, planar structure is leveraged in the synthesis of liquid crystal materials, where subtle changes in molecular architecture can dramatically influence mesophase behavior. The successful synthesis of this precursor is, therefore, the gateway to a multitude of high-value target molecules.

Core Data: Physicochemical Properties and Safety

A thorough understanding of a compound's properties and hazards is a prerequisite for safe and effective laboratory execution.

Key Physicochemical Properties

The essential physical and chemical data for 6-bromo-2-naphthol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15231-91-1 | [4] |

| Molecular Formula | C₁₀H₇BrO | [4] |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | Off-white to beige or pinkish crystalline powder | [5][6] |

| Melting Point | 127-129 °C | [2][5][7] |

| Boiling Point | 200-205 °C at 20 mmHg (torr) | [4][5] |

| Solubility | Insoluble in water; Soluble in benzene, ethanol, and acetic acid | [1][4] |

| pKa | 9.25 | [4] |

Hazard Identification and Safe Handling

6-Bromo-2-naphthol is an irritant and requires careful handling in a controlled laboratory environment.[8]

| Hazard Category | Description and Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation (H315). Wear impervious gloves and a lab coat. Wash skin thoroughly after handling. | [8] |

| Eye Irritation | Causes serious eye irritation (H319). Wear safety goggles or a face shield. | [8] |

| Respiratory Irritation | May cause respiratory tract irritation (H335). Handle only in a well-ventilated fume hood. Avoid breathing dust. | [4][8] |

| Handling | Use with adequate ventilation and minimize dust generation. Store in a cool, dry, well-ventilated area in a tightly closed container. | [4][9] |

| First Aid | In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists. | [4][9] |

The Classic Synthesis: A Two-Step Approach

The most authoritative and reproducible route to 6-bromo-2-naphthol proceeds via a two-step sequence starting from 2-naphthol.[3][5] The logic is to first install bromine atoms at the most reactive positions and then selectively remove the more reactive one.

Mechanistic Rationale

The hydroxyl group of 2-naphthol is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho (C1) and para (C6) positions. The C1 position is kinetically favored due to its proximity to the activating group.

-

Dibromination: When 2-naphthol is treated with an excess of bromine in a solvent like glacial acetic acid, substitution occurs at both the highly activated C1 and the less activated C6 positions, yielding 1,6-dibromo-2-naphthol.[3][5]

-

Selective Reduction: The bromine atom at the C1 position is sterically hindered and electronically influenced by the adjacent hydroxyl group. This makes it more susceptible to reductive cleavage than the bromine at C6. Using a mild reducing agent, such as metallic tin in acetic acid, allows for the selective removal of the C1 bromine, leaving the desired 6-bromo-2-naphthol.[5][7]

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocol

This protocol is adapted from the highly vetted procedure published in Organic Syntheses.[3][5] It is a reliable method that provides a high yield of product that is pure enough for most applications after initial workup.

Part A: Preparation of 1,6-Dibromo-2-naphthol (Intermediate)

-

Setup: In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1.0 mole) of 2-naphthol and 400 mL of glacial acetic acid.

-

Bromine Addition: Prepare a solution of 320 g (2.0 moles) of bromine in 100 mL of glacial acetic acid. Caution: Conduct this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Add the bromine solution through the dropping funnel over 15-30 minutes. Shake the flask gently during the addition. The reaction is exothermic; gentle cooling may be necessary to control the temperature and minimize the loss of evolved hydrogen bromide gas.[5]

-

Reaction Completion: Once the addition is complete, add 100 mL of water to the reaction mixture. Heat the mixture to boiling to ensure the bromination reaction goes to completion.[3]

Part B: Reduction to 6-Bromo-2-naphthol

-

Cooling & Tin Addition: Turn off the heat and allow the mixture to cool to 100 °C. Remove the condenser and add 25 g of mossy tin. Replace the condenser promptly. The reduction is exothermic and produces hydrogen gas.[3][5]

-

Staged Reduction: Continue heating the mixture to boiling until the first portion of tin has dissolved. Add a second 25 g portion of tin and allow it to dissolve. Finally, add a third portion of 100 g of tin (for a total of 150 g, 1.27 gram-atoms) and maintain the mixture at a rolling boil for 3 hours.[5]

-

Isolation of Crude Product: Cool the reaction mixture to 50 °C. The tin salts will precipitate. Filter the mixture with suction and wash the collected tin salts on the funnel with 100 mL of cold acetic acid, adding the washings to the filtrate.

-

Precipitation: Pour the filtrate into 3 liters of cold water with stirring. The 6-bromo-2-naphthol will precipitate as a solid.[5]

-

Washing: Collect the precipitate by suction filtration. Transfer the solid to a beaker and wash by stirring with 1 liter of cold water. Filter again and dry the product at 100 °C. This yields 214–223 g (96–100%) of crude 6-bromo-2-naphthol, which appears as a pink solid melting at 123–127 °C.[5] For many purposes, this material is sufficiently pure.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow from starting material to purified product.

Purification for High-Purity Applications

While the crude product is often suitable, applications in pharmaceutical synthesis or materials science may demand higher purity.

-

Vacuum Distillation: The crude, pink solid can be distilled under vacuum. A 25 g sample of the crude material will typically yield 20-24 g of distillate boiling at 200-205 °C / 20 mm Hg.[5]

-

Recrystallization: The distilled product can be further purified by recrystallization. Dissolving the distillate in a hot mixture of acetic acid and water (e.g., 75 mL acetic acid and 150 mL water for ~25 g of material) affords pure, white, needle-like crystals of 6-bromo-2-naphthol with a sharp melting point of 127–129 °C.[5][7]

Final Product Characterization

The identity and purity of the final product must be confirmed by modern analytical techniques.

| Analysis Method | Expected Results | Source(s) |

| ¹H NMR | Spectra will show characteristic aromatic proton signals consistent with the 6-bromo-2-naphthol structure. | [10][11] |

| ¹³C NMR | Spectra will show 10 distinct carbon signals corresponding to the naphthalene core. | [12] |

| Mass Spectrometry | The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with major peaks at m/z 222 and 224. | [10] |

| Melting Point | 127-129 °C (for purified product). A sharp melting range indicates high purity. | [5] |

Alternative Synthetic Approaches

While the classic tin-based reduction is robust, alternative methods exist that may offer advantages in specific contexts.

-

Stannous Chloride Reduction: Instead of metallic tin, stannous chloride (SnCl₂) in hydrochloric acid and ethanol can also be used to reduce the 1,6-dibromo intermediate.[7][13] This offers a more homogenous reaction mixture.

-

"Green" Bromination: A newer method avoids the use of elemental bromine. It involves reacting 2-naphthol with ferric bromide and hydrogen peroxide in an aqueous acetic acid solution.[1] This approach is followed by reduction with a nano Pd/Fe catalyst, presenting a potentially more environmentally benign, albeit more costly, alternative.[1]

Conclusion

The synthesis of 6-bromo-2-naphthol via dibromination of 2-naphthol and subsequent selective reduction is a time-tested, scalable, and highly reliable method. The procedure, validated by its inclusion in Organic Syntheses, provides high yields of a product whose purity can be readily tailored to the specific needs of the researcher, from crude material sufficient for initial screening to analytically pure crystals for sensitive applications. A comprehensive understanding of the reaction mechanism, strict adherence to safety protocols, and proper analytical characterization are paramount to successfully leveraging this critical chemical precursor in the advancement of science and technology.

References

-

6-bromo-2-naphthol - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Synthesis of 6-Bromo-2-naphthol . PrepChem.com. [Link]

-

Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3 . ResearchGate. [Link]

-

Preparation of 6-Bromo-2-naphthol from 2-Naphthol . YouTube. [Link]

-

STUDIES IN 2-NAPHTHOL DERIVATIVES . University of Glasgow. [Link]

-

6-Bromo-2-naphthol - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

6-Bromonaphthalen-2-ol | C10H7BrO . PubChem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-Bromo-2-naphthol | 15231-91-1 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 2-(6-bromo-2-naphthyl)-oxazoline Derivatives

Abstract

The 2-(6-bromo-2-naphthyl)-oxazoline scaffold is a pivotal building block in modern organic synthesis, bridging the gap between the unique electronic and steric properties of the naphthalene core and the versatile coordinating ability of the oxazoline ring. The presence of a bromine atom at the 6-position provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the synthesis, spectroscopic characterization, and chemical reactivity of these derivatives. Authored for researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the underlying scientific principles that govern the utility of these compounds in asymmetric catalysis and as intermediates for complex molecular architectures.

Introduction: The Strategic Importance of the Naphthyl-Oxazoline Scaffold

Naphthalene-based compounds are ubiquitous in medicinal chemistry and materials science, valued for their rigid, planar structure and unique photophysical properties.[1] The oxazoline ring, a five-membered heterocycle, is a cornerstone of asymmetric catalysis.[2] Chiral oxazoline-containing ligands are renowned for their modular synthesis and their capacity to form well-defined metal complexes that effectively control stereochemistry in a vast array of chemical transformations.[3][4]

The combination of these two moieties in the 2-(naphthyl)-oxazoline framework creates a powerful class of compounds. When functionalized with a bromine atom, as in 2-(6-bromo-2-naphthyl)-oxazoline, the scaffold becomes an exceptionally versatile synthetic intermediate. The carbon-bromine bond serves as a strategic linchpin for introducing molecular diversity through cross-coupling chemistry, enabling the construction of complex C-C and C-N bonds with high precision.[5] This guide elucidates the chemical properties that make these derivatives indispensable tools for synthetic chemists.

Synthesis of 2-(6-bromo-2-naphthyl)-oxazoline

The synthesis of the title compound is a multi-step process that begins with a commercially available precursor, 6-bromo-2-naphthol. The key transformation is the formation of the oxazoline ring, which is typically achieved by the cyclization of a carboxylic acid derivative with an amino alcohol.

Overall Synthetic Workflow

The logical pathway involves the conversion of the hydroxyl group of 6-bromo-2-naphthol into a nitrile, which is then hydrolyzed to a carboxylic acid. The resulting 6-bromo-2-naphthoic acid is subsequently coupled with a suitable amino alcohol, such as (S)-alaninol, to form an amide, followed by cyclization to yield the chiral oxazoline.

Caption: Synthetic pathway to 2-(6-bromo-2-naphthyl)-oxazoline.

Detailed Experimental Protocol

Step 1: Synthesis of 6-bromo-2-naphthoic acid from 6-bromo-2-naphthol

-

Rationale: Direct conversion of the phenol to a carboxylic acid is challenging. A more reliable route involves converting the hydroxyl group into a better leaving group (triflate), followed by a palladium-catalyzed cyanation and subsequent hydrolysis of the nitrile.

-

Procedure:

-

Triflation: To a solution of 6-bromo-2-naphthol (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.2 eq). Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq). Stir the reaction at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench with water and extract with dichloromethane. The organic layers are combined, dried over MgSO₄, and concentrated to yield 6-bromo-2-naphthyl triflate.

-

Cyanation: To a solution of 6-bromo-2-naphthyl triflate (1.0 eq) in DMF, add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Degas the mixture and heat to 90 °C for 12 hours under a nitrogen atmosphere. After cooling, partition the mixture between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purify by column chromatography to obtain 6-bromo-2-cyanonaphthalene.

-

Hydrolysis: Suspend 6-bromo-2-cyanonaphthalene (1.0 eq) in a mixture of ethanol and 20% aqueous NaOH. Reflux the mixture for 24 hours. Cool the reaction mixture and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with water, and dry to afford 6-bromo-2-naphthoic acid.

-

Step 2: Synthesis of 2-(6-bromo-2-naphthyl)-4,5-dihydrooxazole

-

Rationale: The oxazoline ring is formed by the condensation of the carboxylic acid with aminoethanol, followed by cyclization. Using a chiral amino alcohol (e.g., (S)-2-amino-1-propanol) at this stage would yield a chiral oxazoline ligand precursor.

-

Procedure:

-

To a solution of 6-bromo-2-naphthoic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq), add a catalytic amount of DMF. Reflux for 2 hours. Remove excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in THF and add it dropwise to a cooled (0 °C) solution of 2-aminoethanol (1.5 eq) and triethylamine (2.0 eq) in THF. Stir for 4 hours at room temperature.

-

To the resulting amide solution, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature overnight. Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. The organic layer is dried and concentrated. Purification by column chromatography yields the final product.

-

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Naphthalene Protons (δ 7.5-8.5 ppm): A series of doublets and singlets characteristic of a 2,6-disubstituted naphthalene system. The proton ortho to the oxazoline (H1) and the proton ortho to the bromine (H5) will likely be the most deshielded. |

| Oxazoline Protons (δ 4.0-4.5 ppm): Two triplets for the -OCH₂- and -NCH₂- protons of the oxazoline ring. | |

| ¹³C NMR | Naphthalene Carbons (δ 120-135 ppm): Multiple signals for the aromatic carbons. The carbon bearing the bromine (C6) will be shifted to ~122 ppm, and the carbon attached to the oxazoline (C2) will be at ~130 ppm. The ipso-carbon of the oxazoline ring will be around 165 ppm. |

| Oxazoline Carbons (δ 55-70 ppm): Signals for the -OCH₂- (~67 ppm) and -NCH₂- (~55 ppm) carbons. | |

| IR (cm⁻¹) | C=N Stretch: A characteristic absorption band around 1650 cm⁻¹. |

| C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region. | |

| Ar-Br Stretch: A weak absorption in the far IR region, often below 600 cm⁻¹. |

Chemical Reactivity: The C-Br Bond as a Synthetic Hub

The primary locus of reactivity in 2-(6-bromo-2-naphthyl)-oxazoline is the carbon-bromine bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming C-C, C-N, and C-O bonds.[3][9][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[10][11] It is a robust method for creating biaryl structures or attaching alkyl chains to the naphthalene core.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Arylation

-

In a Schlenk flask, combine 2-(6-bromo-2-naphthyl)-oxazoline (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically aqueous sodium carbonate (2 M, 2.0 eq), and a solvent system like toluene or dioxane.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the residue by flash column chromatography to obtain the coupled product.

Heck Reaction: Olefin Functionalization

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, providing a powerful method for synthesizing substituted styrenes or cinnamates attached to the naphthyl-oxazoline core.[3][12]

Protocol: Heck Vinylation with Styrene

-

To a reaction vessel, add 2-(6-bromo-2-naphthyl)-oxazoline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq), and a base like triethylamine (NEt₃, 2.0 eq).

-

Add styrene (1.2 eq) and a polar aprotic solvent such as DMF or acetonitrile.

-

Degas the system and heat under a nitrogen atmosphere to 100 °C for 12-24 hours.

-

Upon completion, cool the mixture, filter off any solids, and dilute the filtrate with water.

-

Extract the product with ether or ethyl acetate.

-

The combined organic phases are washed, dried, and evaporated. The crude product is purified by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is one of the most effective methods for forming aryl-amine bonds.[9][13][14] It allows for the introduction of primary or secondary amines at the 6-position of the naphthalene ring, a crucial transformation for synthesizing compounds with potential pharmaceutical activity.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Charge a glovebox-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.03 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add 2-(6-bromo-2-naphthyl)-oxazoline (1.0 eq) and morpholine (1.2 eq).

-

Add dry toluene as the solvent.

-

Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C for 16 hours.

-

Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.

Applications in Asymmetric Catalysis

The true potential of the 2-(6-bromo-2-naphthyl)-oxazoline scaffold is realized when it is incorporated into chiral ligands for asymmetric catalysis.[1][2] By starting with a chiral amino alcohol during the synthesis, a chiral oxazoline is formed. The bromine atom can then be replaced by a coordinating group, such as a diphenylphosphine moiety (via lithiation and reaction with Ph₂PCl), to create powerful P,N-bidentate ligands (PHOX-type).

Caption: Conversion of the bromo-derivative into a chiral PHOX ligand.

These chiral naphthyl-PHOX ligands are expected to be highly effective in a range of metal-catalyzed enantioselective reactions, including:

-

Asymmetric Allylic Alkylation: Creating chiral centers via the addition of nucleophiles to allylic substrates.[1]

-

Asymmetric Heck Reactions: Controlling the stereochemistry of newly formed C-C bonds in olefin arylations.[15]

-

Asymmetric Hydrogenation: Producing chiral alcohols or amines from prochiral ketones or imines.

The rigid naphthyl backbone, combined with the chirality of the oxazoline ring, creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.

Conclusion

The 2-(6-bromo-2-naphthyl)-oxazoline framework represents a masterful convergence of structural stability, coordinating ability, and reactive potential. Its synthesis, while multi-stepped, is logical and relies on well-established transformations. The true value of this scaffold lies in the reactivity of its C-Br bond, which acts as a gateway for diversification through robust palladium-catalyzed cross-coupling reactions. By leveraging this reactivity, chemists can readily access a wide array of complex molecules and, crucially, can forge highly effective chiral ligands for asymmetric catalysis. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the strategic importance of versatile and tunable building blocks like 2-(6-bromo-2-naphthyl)-oxazoline derivatives is set to increase even further.

References

Sources

- 1. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]

- 5. d-nb.info [d-nb.info]

- 6. ekwan.github.io [ekwan.github.io]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]

A Spectroscopic Guide to the Structural Elucidation of 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the synthetic heterocycle 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Targeted at researchers and professionals in drug discovery and materials science, this document moves beyond a mere presentation of data. It establishes a logical, self-validating workflow that integrates Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, the interpretation of spectral data, and the synergistic power of these techniques in providing an unambiguous structural confirmation are detailed.

Introduction: The Imperative for Rigorous Characterization

The molecule this compound is a compound of interest due to its composite structure, featuring a rigid, bromo-substituted naphthalene core linked to a dihydrooxazole moiety. The oxazoline ring is a privileged scaffold in medicinal chemistry and a valuable chiral auxiliary in asymmetric synthesis.[1][2] The bromo-naphthyl group, in turn, offers a site for further functionalization via cross-coupling reactions, making this molecule a versatile building block.

Given its potential applications, confirming the molecule's identity and purity is paramount. Any structural ambiguity could invalidate subsequent biological or material science data. Spectroscopic analysis provides the definitive, non-destructive means to verify the molecular architecture. This guide presents a multi-technique approach, where the results from each method corroborate the others, creating a robust and trustworthy characterization dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

Proton (¹H) NMR Spectroscopy

Causality of Method: ¹H NMR is the initial and most informative step. It reveals the number of distinct proton environments, their electronic shielding or deshielding, and through-bond proximity via spin-spin coupling. This allows for a direct mapping of the hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS, δ 0.00 ppm) as an internal chemical shift reference.

-

Acquisition: Record the spectrum on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, particularly for the complex aromatic region.

Data Interpretation and Predicted ¹H NMR Signals:

The predicted spectrum logically partitions into signals from the naphthyl system and the dihydrooxazole ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic system.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | s | 1H | H-1 | Deshielded due to proximity to the electron-withdrawing oxazole nitrogen and ring current effects. |

| ~8.10 | s | 1H | H-5 | Singlet due to lack of ortho or meta coupling partners, deshielded by aromatic system. |

| ~7.95 | d | 1H | H-3 | Doublet, coupled to H-4. Deshielded by proximity to the oxazole ring. |

| ~7.85 | d | 1H | H-8 | Doublet, coupled to H-7. |

| ~7.70 | dd | 1H | H-7 | Doublet of doublets, coupled to H-8 and H-5. |

| ~7.55 | d | 1H | H-4 | Doublet, coupled to H-3. |

| ~4.15 | s | 2H | -O-CH₂- | Methylene protons on the oxazoline ring, appear as a singlet as they are chemically equivalent. |

| ~1.40 | s | 6H | -C(CH₃)₂ | Six equivalent protons of the gem-dimethyl group, appearing as a sharp singlet. |

Note: Predicted chemical shifts (δ) are relative to TMS in CDCl₃. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

Expert Insights: The aromatic region between 7.5 and 8.5 ppm is complex but highly diagnostic. The presence of two singlets and four distinct coupled signals confirms the 2,6-disubstitution pattern on the naphthalene ring.[3][4] The singlet at ~4.15 ppm and the prominent 6H singlet at ~1.40 ppm are unambiguous signatures of the 4,4-dimethyl-4,5-dihydro-1,3-oxazole moiety.[5]

Carbon (¹³C) NMR Spectroscopy

Causality of Method: ¹³C NMR spectroscopy complements the proton data by providing a map of the carbon backbone. A standard broadband proton-decoupled experiment gives a single peak for each chemically unique carbon, allowing for a direct count and characterization of the carbon environments.

Experimental Protocol: The same sample prepared for ¹H NMR analysis is used. The experiment is typically run in a broadband proton-decoupled mode to simplify the spectrum, collapsing all C-H coupling and resulting in singlets for all carbon atoms.

Data Interpretation and Predicted ¹³C NMR Signals:

| Predicted δ (ppm) | Assignment | Rationale |

| ~165.0 | C=N (C-2) | The imine carbon of the oxazole ring is highly deshielded. |

| ~135-120 | 10x Aromatic C | Ten distinct signals are expected for the naphthalene carbons. Exact assignment requires 2D NMR, but the carbon bearing the bromine (C-6) will be shifted upfield due to the heavy atom effect, while C-2 (attached to the oxazole) will be downfield.[6][7] |

| ~79.0 | -O-C H₂- (C-5) | Methylene carbon attached to oxygen. |

| ~67.5 | -C (CH₃)₂ (C-4) | Quaternary carbon of the oxazole ring. |

| ~28.5 | -C(C H₃)₂ | The two equivalent methyl carbons. |

Expert Insights: The signal around 165 ppm is a definitive marker for the C=N carbon of the oxazoline ring.[5] Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons, providing another layer of validation for the assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality of Method: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation that excites molecular vibrations. Specific bonds vibrate at characteristic frequencies, providing a molecular "fingerprint."

Experimental Protocol:

-

ATR Setup: The most common and convenient method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.

-

Spectrum Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

Data Interpretation and Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3050-3100 | C-H Stretch | Aromatic (Naphthyl) |

| ~2850-2980 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1630-1650 | C=N Stretch | Dihydrooxazole Ring |

| ~1590-1610 | C=C Stretch | Aromatic Ring |

| ~1450-1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ether linkage in oxazole ring |

| ~800-900 | C-H Bend | Aromatic out-of-plane bending |

| ~500-600 | C-Br Stretch | Carbon-Bromine bond |

Expert Insights: The most crucial peak for confirming the oxazole structure is the strong C=N stretching vibration around 1630-1650 cm⁻¹.[8][9] This, combined with the clear separation of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), validates the presence of both core moieties.[10] The C-Br stretch is often weak and falls within the complex "fingerprint region" (<1000 cm⁻¹), making it less useful for primary identification but essential for a complete spectral assignment.

Mass Spectrometry (MS): Confirming Mass and Formula

Causality of Method: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, corroborating evidence for its structure. For this particular molecule, MS is the definitive technique to confirm the presence of bromine.

Experimental Protocol:

-

Ionization: A suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecular ions. EI is a "hard" technique that induces fragmentation, which is useful for structural analysis.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation: The molecular formula is C₁₅H₁₄BrNO.

-

Molecular Weight with ⁷⁹Br: 303.03 g/mol

-

Molecular Weight with ⁸¹Br: 305.03 g/mol

Molecular Ion Peak (M⁺): The most telling feature in the mass spectrum will be a pair of peaks for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity at m/z 303 and 305.[11][12] This M/M+2 pattern is an unmistakable signature for a monobrominated compound.

Predicted Fragmentation Pattern:

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 303/305 | [C₁₅H₁₄BrNO]⁺ | Molecular Ion (M⁺) |

| 288/290 | [C₁₄H₁₁BrNO]⁺ | Loss of a methyl radical (•CH₃) |

| 204/206 | [C₁₀H₆Br]⁺ | Cleavage of the naphthyl-oxazole bond, forming the bromonaphthyl cation. |

| 126 | [C₁₀H₆]⁺ | Loss of Br radical from the bromonaphthyl cation. |

| 99 | [C₅H₁₀NO]⁺ | Cation of the 4,4-dimethyl-dihydrooxazole ring. |

Expert Insights: The presence of the M/M+2 isotopic cluster is the single most powerful piece of data from the mass spectrum. High-Resolution Mass Spectrometry (HRMS) would provide an even greater level of confidence by determining the mass to within a few parts per million, allowing for the unambiguous calculation of the molecular formula (e.g., Calculated for C₁₅H₁₄⁷⁹BrNO: 303.0259; Found: 303.0261).

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from multiple spectroscopic methods.

-

Mass Spectrometry confirms the molecular weight and definitively proves the presence of a single bromine atom.

-

FT-IR Spectroscopy identifies the key functional groups: the C=N of the oxazole, and the aromatic and aliphatic C-H bonds.

-

¹³C NMR Spectroscopy provides a map of the 15 unique carbons in the molecular skeleton.

-

¹H NMR Spectroscopy details the precise arrangement and connectivity of the 14 protons, confirming the 2,6-disubstitution of the naphthalene ring and the structure of the oxazole moiety.

Each result validates the others, creating a cohesive and irrefutable structural proof that meets the highest standards of scientific integrity. This rigorous characterization is the essential foundation upon which all future research with this compound must be built.

References

-

Main absorption bands of poly(2-ethyl-2-oxazoline). ResearchGate. Available from: [Link]

-

Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available from: [Link]

-

General Information for Spectroscopic Data. Wiley-VCH. Available from: [Link]

-

IR spectrum of 3'-(2-pyridyl)isoxazoline[4',5':1,2]fullerene. ResearchGate. Available from: [Link]

-

Tautomerism and metal complexation of 2-acylmethyl-2-oxazolines. Royal Society of Chemistry. Available from: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams. Available from: [Link]

-

¹H NMR spectra of naphthalene measured under different conditions. ResearchGate. Available from: [Link]

-

¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information (PMC). Available from: [Link]

-

¹H NMR Spectroscopy of Naphthalene Explained. YouTube. Available from: [Link]

-

Spectrophotometric and infra-red analyses of azo reactive dyes. Science World Journal. Available from: [Link]

-

Explanation behind 2 H-NMR signals for naphthalene. Reddit. Available from: [Link]

-

Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]

-

Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI. Available from: [Link]

-

FT-IR spectrum of poly(2-ethyl-2-oxazoline). ResearchGate. Available from: [Link]

-

Vibrational spectroscopic investigations of 4,4-dimethyl-2-oxazoline. PubMed. Available from: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

-

Oxazoline chemistry part III. Synthesis and characterisation. ResearchGate. Available from: [Link]

-

Mass spectrometry of oxazoles. Wiley Online Library. Available from: [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

A Complete ¹H and ¹³C NMR Data Assignment. MDPI. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives. Semantic Scholar. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Vibrational spectroscopic investigations of 4,4-dimethyl-2-oxazoline: A density functional theory approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. savemyexams.com [savemyexams.com]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Structural Elucidation of Naphthyl-Oxazoline Compounds: A Technical Guide for Researchers

Introduction: The Significance of Naphthyl-Oxazoline Scaffolds

Naphthyl-oxazoline compounds represent a privileged class of chiral ligands and synthons that have garnered significant attention in the fields of asymmetric catalysis and medicinal chemistry. Their rigid bicyclic naphthyl group, coupled with the stereogenic centers on the oxazoline ring, creates a well-defined and tunable chiral environment. This unique structural architecture is pivotal to their success in inducing high levels of stereoselectivity in a wide array of chemical transformations, including asymmetric allylic alkylations, Heck reactions, and cyclopropanations.[1][2] Furthermore, the oxazoline moiety itself is a versatile functional group, serving as a protecting group for carboxylic acids and participating in various synthetic manipulations.[3]

This in-depth technical guide provides a comprehensive overview of the core analytical methodologies employed in the structural analysis of naphthyl-oxazoline compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of techniques. It delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols. Our objective is to equip the reader with the necessary expertise to confidently synthesize, purify, and rigorously characterize these valuable chemical entities.

I. Synthesis and Purification of Naphthyl-Oxazoline Compounds

A robust and reliable synthesis is the cornerstone of any structural analysis. The most common and direct route to 2-(naphthyl)-4,5-dihydrooxazoles involves the cyclization of a naphthonitrile with a chiral amino alcohol. This method allows for the direct incorporation of the desired stereochemistry from readily available enantiopure amino alcohols.

Experimental Protocol: Synthesis of 2-(Naphthalen-2-yl)-4,5-dihydrooxazole

This protocol details a representative synthesis from 2-naphthonitrile and 2-aminoethanol. For the synthesis of chiral analogues, the corresponding enantiopure amino alcohol would be used.

Materials:

-

2-Naphthonitrile

-

2-Aminoethanol

-

Zinc Chloride (anhydrous)

-

Toluene (anhydrous)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthonitrile (1.0 eq), 2-aminoethanol (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).

-

Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-naphthonitrile.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(naphthalen-2-yl)-4,5-dihydrooxazole.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of 2-(naphthyl)-4,5-dihydrooxazole.

II. Spectroscopic Characterization: Unveiling the Molecular Architecture

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of naphthyl-oxazoline compounds. This section details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For naphthyl-oxazoline compounds, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete structural picture.

1. ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

-

¹H NMR: Key diagnostic signals for a 2-(naphthalen-2-yl)-4,5-dihydrooxazole include:

-

Aromatic protons of the naphthyl group, typically appearing as a series of multiplets in the range of δ 7.5-8.5 ppm.

-

Methylene protons of the oxazoline ring (at positions 4 and 5), which often appear as two triplets or more complex multiplets in the upfield region (δ 3.5-4.5 ppm), depending on their substitution and stereochemistry.

-

-

¹³C NMR: Characteristic carbon signals include:

-

The quaternary carbon of the C=N bond in the oxazoline ring, typically found in the range of δ 160-165 ppm.

-

Aromatic carbons of the naphthyl group, appearing between δ 120-135 ppm.

-

The two methylene carbons of the oxazoline ring, resonating in the range of δ 50-70 ppm.

-

Table 1: Representative ¹H and ¹³C NMR Data for 2-(Naphthalen-2-yl)-4,5-dihydrooxazole

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxazoline Ring | ||

| C2 | - | ~163.0 |

| C4-H₂ | ~4.1 (t) | ~67.5 |

| C5-H₂ | ~3.8 (t) | ~54.0 |

| Naphthyl Ring | ||

| C1' | ~8.4 (s) | ~128.0 |

| C3' | ~8.0 (d) | ~127.8 |

| C4' | ~7.9 (d) | ~126.5 |

| C5' | ~7.9 (d) | ~128.5 |

| C6' | ~7.5 (m) | ~126.0 |

| C7' | ~7.5 (m) | ~127.0 |

| C8' | ~7.9 (d) | ~123.0 |

| C9' (quat) | - | ~133.0 |

| C10' (quat) | - | ~134.0 |

| C2' (quat) | - | ~125.0 |

Note: The exact chemical shifts can vary depending on the solvent and substituents.

2. 2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[4][5][6]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For a naphthyl-oxazoline, COSY is crucial for:

-

Identifying the coupling network within the naphthyl ring system, allowing for the assignment of adjacent aromatic protons.

-

Confirming the connectivity between the two methylene groups of the oxazoline ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[7][8] It is the primary tool for assigning the carbon signals based on their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is vital for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for a naphthyl-oxazoline include:

-

Correlations from the oxazoline protons to the C=N carbon and the ipso-carbon of the naphthyl ring.

-

Correlations from the aromatic protons to other aromatic carbons, confirming the structure of the naphthyl ring.

-

Diagram of Key 2D NMR Correlations:

Caption: Key 2D NMR correlations for the structural elucidation of naphthyl-oxazolines.

B. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide valuable structural information.[9]

Fragmentation Analysis: Under electrospray ionization (ESI) conditions, 2-aryl-2-oxazolines typically protonate at the nitrogen atom.[9] Collision-induced dissociation (CID) of the protonated molecule leads to characteristic fragmentation pathways:[9]

-

Formation of a Benzoylium or Nitrilium Ion: A major fragmentation pathway involves the elimination of the oxazoline moiety (or parts of it), leading to the formation of a stable naphthoylium or naphthonitrilium ion.[9]

-

Ring Opening and Fragmentation: The oxazoline ring can also undergo cleavage, leading to the loss of small neutral molecules like ethene.[10][11]

The specific fragmentation pattern is influenced by the substituents on both the naphthyl and oxazoline rings.

III. Crystallographic Analysis: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For naphthyl-oxazoline compounds, X-ray crystallography is particularly valuable for:

-

Confirming the relative and absolute stereochemistry of chiral centers.

-

Analyzing the coordination geometry when the naphthyl-oxazoline acts as a ligand in a metal complex.

Coordination Chemistry of Naphthyl-Oxazoline Ligands

Naphthyl-oxazoline ligands typically coordinate to metal centers in a bidentate fashion through the nitrogen atom of the oxazoline ring and another donor atom, often a phosphorus atom in phosphino-oxazoline (PHOX) type ligands.[2] The resulting metal complexes often adopt a distorted square planar geometry.[12][13]

Analysis of a Representative Crystal Structure: In a typical palladium(II) complex with a P,N-bidentate naphthyl-oxazoline ligand, the palladium center is coordinated to the nitrogen of the oxazoline, the phosphorus of the phosphine, and two other ligands (e.g., chloride ions).[13] Key structural parameters to analyze include:

-

Bond Lengths: The Pd-N and Pd-P bond lengths provide insight into the strength of the coordination.

-

Bond Angles: The N-Pd-P "bite angle" is a critical parameter that influences the steric environment around the metal center and, consequently, the stereochemical outcome of catalytic reactions.

-

Dihedral Angles: The orientation of the naphthyl group relative to the coordination plane can have a significant impact on the accessibility of the catalytic site.

Diagram of a Naphthyl-Oxazoline Palladium Complex:

Caption: Simplified coordination sphere of a palladium(II) complex with a P,N-bidentate naphthyl-oxazoline ligand.

IV. Chiral Purity Determination: Enantiomeric Excess Analysis

For chiral naphthyl-oxazoline compounds, determining the enantiomeric excess (ee) is crucial, especially in the context of asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general method for the enantioseparation of naphthyl-oxazoline enantiomers using a polysaccharide-based chiral stationary phase (CSP).

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral column, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)).[14]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or iso-hexane) and a polar modifier (e.g., 2-propanol or ethanol). A typical starting mobile phase is 90:10 (v/v) n-hexane:2-propanol.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthyl chromophore absorbs strongly (e.g., 254 nm).

-

Temperature: Ambient or controlled at 25 °C.

Procedure:

-

Prepare a dilute solution of the naphthyl-oxazoline compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers with the UV detector.

-

Optimize the separation by adjusting the ratio of the polar modifier in the mobile phase. Increasing the percentage of the alcohol generally decreases retention times but may also affect the resolution.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

V. Conclusion

The structural analysis of naphthyl-oxazoline compounds is a multifaceted process that relies on the synergistic application of several powerful analytical techniques. A thorough understanding of synthesis and purification, coupled with expertise in NMR spectroscopy, mass spectrometry, X-ray crystallography, and chiral HPLC, is essential for the unambiguous characterization of these important molecules. This guide has provided a framework for approaching this task, emphasizing not only the "how" but also the "why" behind each experimental choice. By adhering to these principles and protocols, researchers can ensure the scientific integrity of their work and unlock the full potential of naphthyl-oxazoline compounds in their respective fields.

References

-

Altuntaş, E., Kempe, K., Crecelius, A. C., Hoogenboom, R., & Schubert, U. S. (2010). ESI-MS & MS/MS analysis of poly(2-oxazoline)s with different side groups. Macromolecular Chemistry and Physics, 211(21), 2312-2322. [Link]

-

de Oliveira, D. N., et al. (2022). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. Rapid Communications in Mass Spectrometry, 37(3), e9449. [Link]

- ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker Daltonics.

- Al-Masri, A. A., et al. (2016). Synthesis, crystal structures and catalytic activities of new palladium(II)–bis(oxazoline) complexes.

-

Mondal, B., et al. (2017). Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position. ACS Omega, 2(7), 3465-3475. [Link]

- HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. (2019).

- 2D NMR Spectroscopy. Slideshare.

- HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions.

- cosy hsqc hmbc: Topics by Science.gov.

-

Koh, J. H., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5035-5044. [Link]

- One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers.

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- Karapetyan, A., et al. (2025). Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation.

- 13C NMR Chemical Shifts.

-

Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. [Link]

- Crecelius, A. C., et al. (2009). Characterization of different poly(2-ethyl-2-oxazoline)s via matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 756-762.

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

- Stoyanov, S., et al. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Crystals, 4(4), 871-883.

- Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry.

- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry.

- Chiral Columns for enantiomer separ

-

Desimoni, G., Faita, G., & Guala, M. (2011). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical reviews, 111(11), PR284-PR373. [Link]

-

Srivastava, S., et al. (2024). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Molecules, 29(2), 415. [Link]

- 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova.

-

Srivastava, S., et al. (2024). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Molecules, 29(2), 415. [Link]

- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.

- Beletskaya, I. P., et al. (2003). New oxazoline containing phosphoramidite ligand for palladium catalyzed asymmetric allylic sulfonylation. Russian Chemical Bulletin, 52(1), 143-146.

- 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Prepar

- Wang, Y., et al. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Archives.

- Öman, T., et al. (2014).

Sources

- 1. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. youtube.com [youtube.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agsanalitica.com [agsanalitica.com]

- 11. research.monash.edu [research.monash.edu]

- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Bromo-functionalized Oxazolines

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxazoline heterocycle is a cornerstone of modern medicinal chemistry and asymmetric catalysis. The introduction of a bromine atom onto this scaffold unlocks a versatile synthetic handle for further molecular elaboration, making bromo-functionalized oxazolines highly sought-after intermediates. This guide provides a comprehensive overview of the discovery and synthesis of these valuable compounds, with a focus on novel, efficient, and stereoselective methodologies. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and explore the application of these building blocks in the synthesis of complex molecules and bioactive agents.

Introduction: The Strategic Value of the Bromo-Oxazoline Motif

Oxazolines are five-membered heterocyclic compounds that are integral to a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Their prevalence stems from their ability to act as chiral ligands, protecting groups for amino alcohols, and as rigid scaffolds that can present substituents in a well-defined spatial orientation.[4][5] The strategic incorporation of a bromine atom onto the oxazoline ring significantly enhances its synthetic utility.

The carbon-bromine bond serves as a versatile functional group that can participate in a wide range of transformations, including:

-

Cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds.

-

Nucleophilic substitution reactions , allowing for the introduction of various heteroatom functionalities.[6]

-

Lithiation and subsequent reaction with electrophiles.

This versatility makes bromo-functionalized oxazolines powerful intermediates in the synthesis of complex natural products and in the generation of diverse libraries of compounds for drug discovery.[1][7] For instance, the bromomethyl group can serve as a reactive handle for further chemical modifications.[7]

This guide will focus primarily on the synthesis of 5-bromo-substituted oxazolines, which are particularly valuable due to the chirality of the C5 position.

Synthetic Strategies for Bromo-functionalized Oxazolines

The most prevalent and powerful method for the synthesis of bromo-functionalized oxazolines is the electrophilic bromocyclization of unsaturated amides . This approach offers high atom economy and allows for the concomitant formation of the oxazoline ring and the introduction of the bromine atom in a single, often stereoselective, step.

Electrophilic Bromocyclization of N-Allyl Amides

The workhorse for this transformation is N-bromosuccinimide (NBS), a readily available and easy-to-handle source of electrophilic bromine.[6][8] The general reaction involves the treatment of an N-allyl amide with NBS, which triggers an intramolecular cyclization to afford the corresponding 5-bromomethyl-2-oxazoline.

Diagram 1: General Scheme for NBS-Mediated Bromocyclization

A general representation of the synthesis of 5-bromomethyl-2-oxazolines.

The mechanism is believed to proceed through the formation of a bromonium ion intermediate from the reaction of the alkene with NBS. The amide oxygen then acts as an intramolecular nucleophile, attacking the bromonium ion in a 5-exo-tet fashion to form the oxazoline ring. This process is typically highly regioselective, favoring the formation of the five-membered ring.

A significant breakthrough in this area has been the development of enantioselective bromocyclization reactions. These methods utilize chiral catalysts to control the stereochemistry of the newly formed C5 stereocenter, providing access to enantioenriched bromo-functionalized oxazolines. A highly effective catalyst for this transformation is the chiral bisphosphine ligand, (S)-3,5-di-tert-butyl-4-methoxy-2-(diphenylphosphino)phenyl)methylbis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine ((S)-DTBM-BINAP).[6] When used in catalytic amounts with NBS, this system can achieve excellent yields and enantioselectivities (up to 99% ee) for a range of N-allyl amides.[6]

The proposed catalytic cycle involves the formation of a chiral phosphine-bromine complex, which then delivers the bromine to the alkene in an enantioselective manner.

Diagram 2: Proposed Catalytic Cycle for Enantioselective Bromocyclization

Catalytic cycle for the (S)-DTBM-BINAP-catalyzed enantioselective bromocyclization.

Electrophilic Cyclization of N-Propargyl Amides

An alternative and powerful strategy involves the use of N-propargyl amides as substrates. Treatment of these compounds with NBS can lead to the formation of gem-dibromo 1,3-oxazines through a 6-endo-dig cyclization.[9][10] This metal-free reaction proceeds under mild conditions and tolerates a good range of functional groups.[9][10] Mechanistic studies suggest a double electrophilic attack by NBS on the propargylic amide.[9][10]

While this method typically yields six-membered rings, variations in reaction conditions and substrates can also lead to the formation of bromo-functionalized oxazoles, which are the oxidized analogues of oxazolines.[11][12][13] Gold-catalyzed reactions of propargylic alcohols and amides have also been shown to produce functionalized oxazolines, including bromo-substituted variants.[14]

Experimental Protocols

Herein, we provide detailed, self-validating protocols for the synthesis of a racemic and an enantioenriched bromo-functionalized oxazoline.

Protocol 1: Racemic Synthesis of 5-(Bromomethyl)-2-phenyloxazoline

This protocol is adapted from established procedures for NBS-mediated bromocyclization.

Materials:

-

N-Allylbenzamide

-

N-Bromosuccinimide (NBS)

-